tiglyl carnitine

Descripción general

Descripción

La tiglilcarnitina es una acilcarnitina, específicamente un éster del ácido tiglílico y la carnitina. Las acilcarnitinas son una clase de compuestos que desempeñan un papel crucial en el transporte de ácidos grasos a la mitocondria para la β-oxidación. La tiglilcarnitina participa en el metabolismo de los aminoácidos de cadena ramificada, particularmente la isoleucina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La tiglilcarnitina se puede sintetizar mediante la esterificación del ácido tiglílico con carnitina. La reacción generalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico en condiciones de reflujo. La mezcla de reacción se purifica luego mediante técnicas como recristalización o cromatografía .

Métodos de Producción Industrial

La producción industrial de tiglilcarnitina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la esterificación del ácido tiglílico con carnitina utilizando catalizadores y solventes de calidad industrial. El producto se purifica luego utilizando técnicas de cromatografía o cristalización a gran escala para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Mitochondrial Transport and β-Oxidation

Tiglyl carnitine participates in the carnitine shuttle , enabling fatty acid transport into mitochondria:

Key Enzymatic Reactions:

| Enzyme | Reaction | Location |

|---|---|---|

| CPT1 | Converts tiglyl-CoA to this compound | Outer mitochondrial membrane |

| CACT | Transports this compound into mitochondria | Inner mitochondrial membrane |

| CPT2 | Re-converts this compound to tiglyl-CoA | Mitochondrial matrix |

-

CPT1/CPT2 specificity : Both enzymes show affinity for medium- and short-chain acyl groups .

-

β-oxidation : Once converted back to tiglyl-CoA, the tiglyl moiety undergoes oxidation to yield acetyl-CoA and propionyl-CoA, contributing to the TCA cycle .

Detoxification and Excretion

This compound facilitates the excretion of excess tiglyl groups, which accumulate due to:

-

Metabolic disorders : Disruptions in isoleucine catabolism or mitochondrial β-oxidation .

-

Enzymatic deficiency : Mutations in ACADSB (short/branched-chain acyl-CoA dehydrogenase) lead to tiglyl-CoA accumulation, increasing this compound excretion in urine .

Analytical Detection

Mass spectrometry (MS/MS) is the primary method for detecting this compound:

| Parameter | Value |

|---|---|

| Molecular ion | m/z 244.1 [M+H]+ |

| Fragmentation | m/z 85 (carnitine backbone), m/z 159 (tiglyl fragment) |

| Collision energy | Optimized at 10–15 eV for MS/MS quantification |

Clinical and Research Insights

Aplicaciones Científicas De Investigación

Introduction to Tiglyl Carnitine

This compound is an acylcarnitine, specifically the ester of tiglic acid and carnitine. It plays a crucial role in transporting acyl groups into the mitochondria for beta-oxidation, a process essential for energy production. This article will delve into the applications of this compound, focusing on scientific research, clinical relevance, and potential therapeutic uses.

Metabolic Disorders

This compound is particularly relevant in the diagnosis and study of metabolic disorders. It is elevated in conditions such as beta-ketothiolase deficiency and ECHS1 deficiency, making it a valuable biomarker for these diseases . Mass spectrometry techniques are used to detect this compound levels in blood or plasma, aiding in the early diagnosis of these conditions.

Metabolomics Studies

In metabolomics research, this compound is analyzed alongside other acylcarnitines to understand metabolic pathways and dysregulations. For instance, in studies on prostate cancer, this compound levels have been observed to be lower, indicating potential metabolic alterations in cancer states .

Energy Metabolism

Given its role in fatty acid transport, this compound is studied in the context of energy metabolism. It helps in understanding how cells manage energy production, especially under conditions of stress or disease .

Disease Biomarker

This compound serves as a biomarker for several diseases, including metabolic disorders and certain types of cancer. Its levels can indicate the presence or progression of these conditions, aiding in early detection and management .

Therapeutic Potential

While not directly used as a therapeutic agent, understanding this compound's role in metabolism can inform the development of treatments for conditions where its levels are altered. For example, in diseases where this compound is elevated, therapies might focus on reducing its levels or enhancing its metabolism .

Nutritional and Supplementation Studies

Research on carnitine supplementation often includes the study of acylcarnitines like this compound. Although this compound itself is not commonly supplemented, understanding its metabolism can provide insights into how carnitine supplements might affect overall health .

Case Study 1: Beta-Ketothiolase Deficiency

- Condition: Beta-ketothiolase deficiency is a metabolic disorder characterized by elevated levels of certain organic acids, including this compound.

- Findings: Patients with this deficiency show significantly higher levels of this compound in their blood, which can be detected through mass spectrometry .

- Implications: Early detection of elevated this compound levels can lead to timely diagnosis and management of the condition.

Case Study 2: Metabolic Syndrome and Type 2 Diabetes

- Condition: Metabolic syndrome and type 2 diabetes are associated with alterations in acylcarnitine profiles.

- Findings: this compound levels are often decreased in these conditions, suggesting a disruption in normal fatty acid metabolism .

- Implications: Monitoring this compound levels could provide insights into the metabolic status of patients with these conditions.

Data Table: this compound Levels in Various Conditions

Mecanismo De Acción

La tiglilcarnitina ejerce sus efectos participando en el transporte de ácidos grasos a la mitocondria para la β-oxidación. Actúa como una molécula transportadora, facilitando el movimiento de los ácidos grasos a través de la membrana mitocondrial. Los objetivos moleculares involucrados incluyen las enzimas aciltransferasas de carnitina, que catalizan la transferencia de grupos acilo de la tiglilcarnitina a la coenzima A, formando derivados de acil-CoA que ingresan al ciclo del ácido cítrico .

Comparación Con Compuestos Similares

Compuestos Similares

Propionilcarnitina: Otra acilcarnitina involucrada en el metabolismo de los aminoácidos de cadena ramificada.

Butilrilcarnitina: Involucrada en el transporte de ácido butírico a la mitocondria.

Acetilcarnitina: Desempeña un papel en el transporte de grupos acetilo a la mitocondria

Singularidad

La tiglilcarnitina es única debido a su participación específica en el metabolismo de la isoleucina y su función como biomarcador de ciertos trastornos metabólicos. Su estructura, que incluye un grupo tiglilo, la distingue de otras acilcarnitinas y contribuye a sus funciones metabólicas específicas .

Actividad Biológica

Tiglyl carnitine, an acylcarnitine derived from tiglic acid and carnitine, plays a significant role in the transport of fatty acids into mitochondria for energy production through beta-oxidation. It is categorized as a short-chain acylcarnitine and has been implicated in various metabolic disorders. This article explores the biological activity of this compound, highlighting its physiological roles, clinical significance, and potential implications in health and disease.

Role in Fatty Acid Metabolism

This compound facilitates the transport of acyl-groups across mitochondrial membranes, essential for the breakdown of fatty acids. This process is crucial for maintaining cellular energy levels and metabolic homeostasis. Acylcarnitines, including this compound, are produced through the action of carnitine acyltransferases, which convert acyl-CoA species into their corresponding acylcarnitines. This conversion is vital for the transport of long-chain fatty acids that cannot passively diffuse across the mitochondrial membrane .

Classification and Detection

Acylcarnitines can be classified based on the length and type of their acyl groups. This compound is categorized as a short-chain acylcarnitine and is typically found in lower concentrations compared to longer-chain variants. It can be detected in various biological samples such as blood plasma and urine, with specific profiling techniques like LC-MS/MS being utilized to quantify its levels accurately .

Biomarker for Metabolic Disorders

Research indicates that this compound levels are altered in several metabolic conditions:

- Increased Levels : Elevated concentrations of this compound have been observed in individuals with beta-ketothiolase deficiency and ECHS1 deficiency, both of which are associated with impaired fatty acid metabolism .

- Decreased Levels : Conversely, lower levels have been reported in conditions such as familial Mediterranean fever, type 2 diabetes mellitus, and cardiovascular diseases .

These fluctuations suggest that this compound may serve as a potential biomarker for diagnosing metabolic disorders.

Study on Prostate Cancer

A metabolomics study investigating urinary metabolites in prostate cancer patients found lower levels of this compound compared to healthy controls. This finding supports the hypothesis that alterations in acylcarnitine metabolism could be linked to cancer progression .

Mitochondrial Disorders

In patients with mitochondrial acetyl-CoA acetyltransferase deficiency (T2), elevated levels of this compound were detected in dried blood spots. This highlights its potential utility as a diagnostic marker for certain inborn errors of metabolism .

Daily Variation of Acylcarnitines

A study examining daily variations in serum acylcarnitines revealed that concentrations of this compound fluctuate based on activity levels and feeding patterns. Such biological variability emphasizes the need for standardized sample collection protocols when assessing metabolic profiles .

Correlation with Cognitive Decline

Research has also indicated that serum levels of various acylcarnitines, including this compound, may correlate with cognitive decline. Specifically, lower levels were associated with subjective memory complaints and mild cognitive impairment, suggesting a connection between lipid metabolism and neurological health .

Propiedades

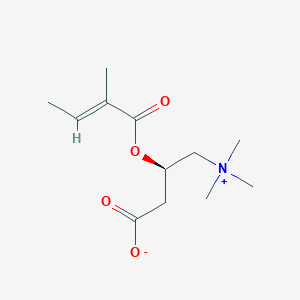

IUPAC Name |

(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBQCVBQNMUQT-OLKPEBQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316966 | |

| Record name | Tiglylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiglylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64681-36-3 | |

| Record name | Tiglylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64681-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiglylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tiglyl carnitine relate to dietary intake, specifically dairy consumption?

A2: Research indicates that this compound levels can reflect dairy intake. A study comparing metabolomic profiles with dietary questionnaires identified this compound as a potential marker for dairy consumption. [] This association was replicated across two large and diverse populations, strengthening the evidence. []

Q2: What role does this compound play in muscle metabolism and its potential impact in conditions like aneurysmal subarachnoid hemorrhage (aSAH)?

A4: A study exploring the effects of high-protein diets and neuromuscular electrical stimulation after aSAH found that decreased levels of this compound correlated with protein intake and muscle volume preservation. [] While the exact mechanisms are still being investigated, this suggests that this compound might be involved in the metabolic processes related to muscle protein synthesis and breakdown, particularly in response to interventions like high protein intake. []

Q3: Are there any known genetic factors influencing this compound levels?

A5: Research has identified a specific haplotype on chromosome 4q21.1 associated with lower serum this compound concentrations. [] This haplotype spans genes like FAM47E and SHROOM3, which are linked to kidney function and cellular processes. [] This finding suggests a potential genetic influence on this compound levels and its downstream effects on various metabolic pathways. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.